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molecular formula C7H13N B1581596 Heptanenitrile CAS No. 629-08-3

Heptanenitrile

Cat. No. B1581596
M. Wt: 111.18 g/mol
InChI Key: SDAXRHHPNYTELL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04156690

Procedure details

Into a 25 ml. flask, equipped with magnetic stirrer, heating mantle, condensor, calcium sulfate drying tube, constant temperature controller and thermometer, was charged 0.98 g. of cyclohexanone (0.01 M), 11.1 g. of heptanonitrile (0.10 M) and 0.66 g. of 85% potassium hydroxide flakes. The mixture was heated cooled, 30 ml. of hexane was added, and the mixture washed six times with 30 ml. portions of water and once with saturated brine. The washes were each in succession, cross-extracted with two 15 ml. portions of hexane. The combined organic and hexane phases were dried over anhydrous sodium sulfate and solvent evaporated on a rotary evaporator at ~30 mm. Hg to give 6.7 g. of oil. Gas chromatographic analysis (6' × 1/4" column, 20% Carbowax 20 m. on Chromasorb W, programmed 135° C. to 220° C. at 4°/minute, He flow ~60 ml./minute) showed product nitrile peaks at 17.8 minutes (10.3%) and 20.1 minutes (4.1%) with heptanonitrile at 4.3 minutes (85.5%). The product peaks which eluted together at 17.6 minutes on a 20% SE30 column (6' × 1/4") under the same operating parameters were trapped out for odor evaluation. An IR spectrum on the trapping of combined isomers showed a nitrile band at 4.5 microns and an olefin band at 6.27 microns. The product was described by perfumers as having an interesting, fruity, floral, salicylate quality.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
S([O-])([O-])(=O)=O.[Ca+2].[C:7]1(=O)[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.[C:14](#[N:21])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].[OH-].[K+]>C(O)CO.CCCCCC>[C:7]1(=[C:15]([CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[C:14]#[N:21])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Ca+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCC)#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCC)#N
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CO)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flask, equipped with magnetic stirrer
ADDITION
Type
ADDITION
Details
was charged 0.98 g
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
cooled
WASH
Type
WASH
Details
the mixture washed six times with 30 ml
EXTRACTION
Type
EXTRACTION
Details
cross-extracted with two 15 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic and hexane phases were dried over anhydrous sodium sulfate and solvent
CUSTOM
Type
CUSTOM
Details
evaporated on a rotary evaporator at ~30 mm. Hg
CUSTOM
Type
CUSTOM
Details
to give 6.7 g
CUSTOM
Type
CUSTOM
Details
programmed 135° C. to 220° C. at 4°/minute, He
CUSTOM
Type
CUSTOM
Details
at 17.8 minutes
Duration
17.8 min
CUSTOM
Type
CUSTOM
Details
(10.3%) and 20.1 minutes (4.1%)
Duration
20.1 min
CUSTOM
Type
CUSTOM
Details
at 4.3 minutes
Duration
4.3 min
WASH
Type
WASH
Details
The product peaks which eluted together at 17.6 minutes on a 20% SE30 column (6' × 1/4") under the same operating parameters
Duration
17.6 min

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)=C(C#N)CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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